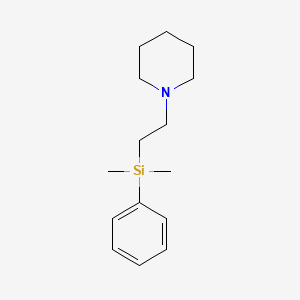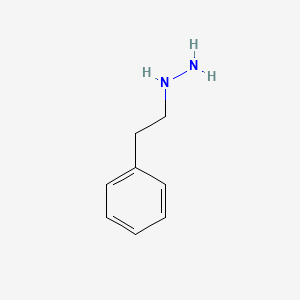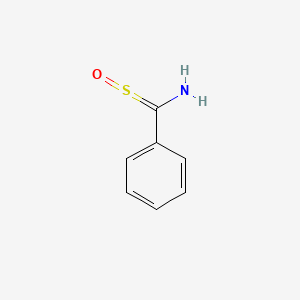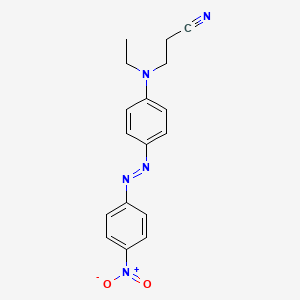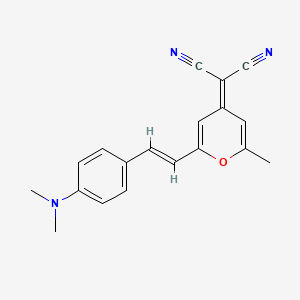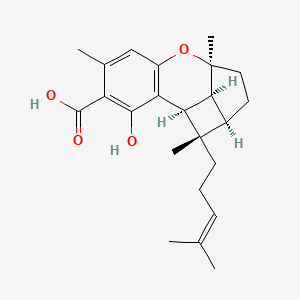
Rhododaurichromanic acid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhododaurichromanic acid A is a natural product found in Rhododendron dauricum with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Approaches : Rhododaurichromanic acid A has been a target for synthetic chemistry, with successful total syntheses achieved. For example, Kurdyumov et al. (2003) detailed the total syntheses of rhododaurichromanic acids A and B, achieving this in six steps with a 15% overall yield using an oxa-[3+3] cycloaddition methodology (Kurdyumov, Hsung, Ihlen, & Wang, 2003). Similarly, Kurdyumov and Hsung (2006) described a polyene cyclization pathway leading to rhododaurichromanic acid A synthesis, highlighting an unusual cationic [2 + 2] cycloaddition (Kurdyumov & Hsung, 2006).
Chemical Properties and Structural Analysis : The chemical properties and structure of rhododaurichromanic acid A have been explored in depth. Luo et al. (2015) developed an oxa-[3+3] annulation of vinyliminium salts with resorcinols as a 1,3-diketo equivalent, culminating in a total synthesis of rhododaurichromanic acid A (Luo, Wu, Tang, Li, Yeom, Yang, & Hsung, 2015).
Biological and Medical Research
- Anti-HIV Activity : Rhododaurichromanic acid A has demonstrated potential in medical research, particularly in the context of HIV treatment. Kashiwada et al. (2001) isolated rhododaurichromanic acid A from Rhododendron dauricum and found it to exhibit anti-HIV activity with a relatively potent therapeutic index (Kashiwada, Yamazaki, Ikeshiro, Yamagishi, Fujioka, Mihashi, Mizuki, Cosentino, Fowke, Morris-Natschke, & Lee, 2001).
Propiedades
Nombre del producto |
Rhododaurichromanic acid A |
|---|---|
Fórmula molecular |
C23H30O4 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
(1S,9S,12R,13S,14S)-3-hydroxy-5,9,13-trimethyl-13-(4-methylpent-3-enyl)-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-triene-4-carboxylic acid |
InChI |
InChI=1S/C23H30O4/c1-12(2)7-6-9-22(4)14-8-10-23(5)18(14)19(22)17-15(27-23)11-13(3)16(20(17)24)21(25)26/h7,11,14,18-19,24H,6,8-10H2,1-5H3,(H,25,26)/t14-,18+,19+,22+,23+/m1/s1 |
Clave InChI |
VIAZDVYHRVWLBY-YKXVBRIPSA-N |
SMILES isomérico |
CC1=CC2=C([C@H]3[C@@H]4[C@H]([C@]3(C)CCC=C(C)C)CC[C@@]4(O2)C)C(=C1C(=O)O)O |
SMILES canónico |
CC1=CC2=C(C3C4C(C3(C)CCC=C(C)C)CCC4(O2)C)C(=C1C(=O)O)O |
Sinónimos |
rhododaurichromanic acid A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1198751.png)
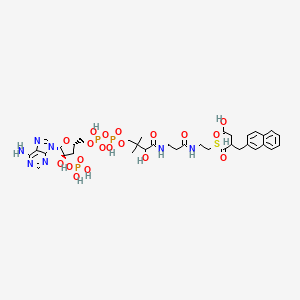
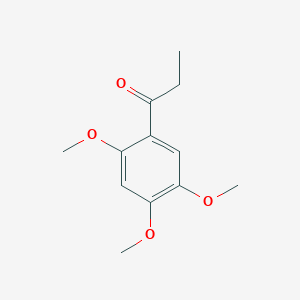
![N-[(3-nitroanilino)-sulfanylidenemethyl]benzamide](/img/structure/B1198755.png)
![N-(3-pyridinyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-carboxamide](/img/structure/B1198756.png)
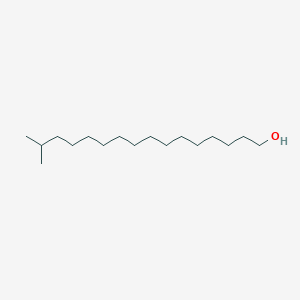
![Octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1198759.png)
